1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17680013
InChI: InChI=1S/C7H10F3N3/c1-13-4-5(3-12-13)2-6(11)7(8,9)10/h3-4,6H,2,11H2,1H3
SMILES:
Molecular Formula: C7H10F3N3
Molecular Weight: 193.17 g/mol

1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine

CAS No.:

Cat. No.: VC17680013

Molecular Formula: C7H10F3N3

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine -

Specification

Molecular Formula C7H10F3N3
Molecular Weight 193.17 g/mol
IUPAC Name 1,1,1-trifluoro-3-(1-methylpyrazol-4-yl)propan-2-amine
Standard InChI InChI=1S/C7H10F3N3/c1-13-4-5(3-12-13)2-6(11)7(8,9)10/h3-4,6H,2,11H2,1H3
Standard InChI Key LIHSFRVXGAYSTA-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)CC(C(F)(F)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine is characterized by a propan-2-amine backbone substituted with a trifluoromethyl group at the 1-position and a 1-methylpyrazol-4-yl moiety at the 3-position. The compound’s molecular formula, C7H10F3N3\text{C}_7\text{H}_{10}\text{F}_3\text{N}_3, reflects its hybrid aliphatic-heterocyclic architecture . Key identifiers include:

PropertyValueSource
CAS Number1594757-37-5
Molecular Weight193.17 g/mol
DensityNot Available
Boiling PointNot Available

The trifluoromethyl group contributes to the molecule’s electronegativity and lipophilicity, while the pyrazole ring offers sites for hydrogen bonding and π-π interactions, critical for target engagement in drug design .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine likely involves multi-step protocols common to fluorinated pyrazole derivatives. A plausible route, inferred from related methodologies , includes:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic conditions.

  • Trifluoromethylation: Introduction of the -CF3_3 group via nucleophilic substitution or radical pathways using reagents like TMSCF3_3 or Umemoto’s reagent.

  • Amine Functionalization: Reductive amination or Gabriel synthesis to install the propan-2-amine moiety.

For example, in a documented procedure , 1-methyl-1H-pyrazole-4-carbaldehyde undergoes a Henry reaction with nitroethane, followed by reduction and trifluoromethylation to yield analogous structures.

Optimization Challenges

Key challenges in synthesizing this compound include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the pyrazole’s 4-position.

  • Fluorine Stability: Avoiding defluorination under basic or high-temperature conditions.

  • Amine Protection: Preventing undesired side reactions during functional group transformations.

Recent advancements in continuous-flow chemistry and photoredox catalysis may address these issues by enhancing reaction control and efficiency .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility profile remains uncharacterized, but its logP (octanol-water partition coefficient) is estimated to be ~1.2–1.5 based on group contribution methods . This moderate lipophilicity suggests favorable passive diffusion across biological membranes, a trait advantageous for bioactive molecules.

Thermal Stability

While thermal decomposition data are unavailable, trifluoromethyl amines generally exhibit stability up to 150–200°C, contingent on the absence of protic solvents or strong acids . Differential scanning calorimetry (DSC) studies would clarify its exact stability profile.

Applications in Drug Discovery

Kinase Inhibition

Pyrazole-amine hybrids are prevalent in kinase inhibitor scaffolds due to their ability to occupy hydrophobic pockets and form hydrogen bonds with ATP-binding sites. For instance, compound N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-pyrazol-4-yl)thiazole-4-carboxamide (a structural analog) demonstrated sub-micromolar activity against LRRK2, a kinase implicated in Parkinson’s disease . The trifluoromethyl group in 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine may similarly enhance binding affinity through hydrophobic interactions.

CNS-Targeted Therapeutics

Fluorinated amines are often leveraged in central nervous system (CNS) drug design for their ability to cross the blood-brain barrier. The compound’s low molecular weight (<300 Da) and moderate polarity align with Lipinski’s Rule of Five, further supporting its potential as a neurotherapeutic intermediate .

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